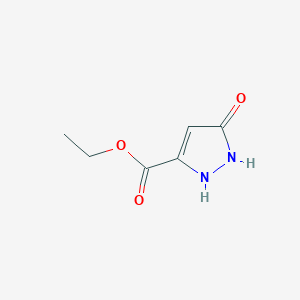
2-(Butylamino)nicotinic acid
Overview
Description
2-(Butylamino)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a butylamino group attached to the second position of the nicotinic acid ring
Mechanism of Action
Target of Action
2-(Butylamino)nicotinic acid, also known as butylaminonicotinic acid, is a derivative of nicotinic acid, which is a form of vitamin B3 . The primary targets of this compound are the same as those of nicotinic acid, which include various enzymes involved in redox reactions . These enzymes utilize nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), the coenzymes derived from nicotinic acid, as electron donors or acceptors .
Mode of Action
The compound interacts with its targets by acting as a precursor to the coenzymes NAD and NADP . These coenzymes are crucial for many vital redox reactions catalyzed by various enzymes . By supplying these coenzymes, this compound plays a key role in these reactions.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving NAD and NADP . These coenzymes participate in numerous metabolic processes, including oxidative catabolism, which results in ATP synthesis .
Pharmacokinetics
Studies on nicotinic acid, a closely related compound, indicate that it is well-absorbed and undergoes extensive metabolism . The maximum plasma concentration (Cmax) and the time to reach this concentration (Tmax) vary depending on the dose . The compound’s ADME properties and their impact on bioavailability would likely be similar to those of nicotinic acid.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor to NAD and NADP . These coenzymes are involved in a wide range of cellular processes, including energy production, gene expression, cell cycle progression, DNA repair, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other compounds, such as those found in tobacco, can affect the metabolism of nicotinic acid and its derivatives . Additionally, the compound’s action can be influenced by factors such as pH and temperature
Biochemical Analysis
Biochemical Properties
2-(Butylamino)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions . These interactions facilitate hydrogen transfer processes, crucial for cellular metabolism and energy production .
Cellular Effects
This compound influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of enzymes involved in lipid metabolism, thereby affecting cholesterol and fatty acid synthesis . Additionally, it can influence the expression of genes related to oxidative stress and inflammation, contributing to its potential therapeutic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, modulating their activity. For example, it can inhibit certain dehydrogenases, affecting the redox state of cells . This inhibition can lead to changes in gene expression and cellular responses to oxidative stress . Furthermore, it can activate hydroxycarboxylic acid receptor 2 (Hcar2), which plays a role in immune regulation and cholesterol efflux .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated its potential to modulate cellular metabolism and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to improve lipid profiles and reduce oxidative stress . High doses can lead to adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It participates in the biosynthesis of NAD and NADP, essential cofactors for numerous enzymatic reactions . The compound also affects the metabolic flux of lipids and carbohydrates, influencing overall energy metabolism . Its interaction with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) is crucial for its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via facilitated diffusion and active transport mechanisms . Once inside the cells, it can localize to various compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, its presence in mitochondria is crucial for its role in energy metabolism and redox reactions . Understanding its localization can provide insights into its therapeutic potential and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Butylamino)nicotinic acid can be synthesized through the nucleophilic aromatic substitution of 2-chloronicotinic acid with butylamine. The reaction typically involves heating a mixture of 2-chloronicotinic acid and butylamine at reflux for an extended period, often up to two days . Alternatively, microwave-assisted synthesis can be employed to achieve higher yields in a shorter time. For instance, reacting 2-chloronicotinic acid with butylamine under microwave irradiation at 120°C for 2 hours or at 140°C for 1.5 hours has been reported to be effective .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(Butylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where the butylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines and alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of substituted nicotinic acids.
Scientific Research Applications
2-(Butylamino)nicotinic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
- 2-(Methylamino)nicotinic acid
- 2-(Ethylamino)nicotinic acid
- 2-(Propylamino)nicotinic acid
- 2-(Isobutylamino)nicotinic acid
Comparison: 2-(Butylamino)nicotinic acid is unique due to its specific butylamino substitution, which can influence its chemical properties and biological activities. Compared to its methyl, ethyl, and propyl analogs, the butyl group provides different steric and electronic effects, potentially leading to distinct reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(butylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-11-9-8(10(13)14)5-4-7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSDYBCHSQWCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460851 | |
| Record name | 2-(BUTYLAMINO)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74611-53-3 | |
| Record name | 2-(BUTYLAMINO)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-[(4-Chloro-1-naphthyl)oxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B1314368.png)
